molecular formula C12H28O6P2 B1682754 Tetraethyl butane-1,4-diylbis(phosphonate) CAS No. 7203-67-0

Tetraethyl butane-1,4-diylbis(phosphonate)

Cat. No.: B1682754
CAS No.: 7203-67-0
M. Wt: 330.29 g/mol
InChI Key: RODFSBORIZJBLE-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tetraethyl butane-1,4-diylbis(phosphonate) plays a crucial role in biochemical reactions. It is a part of the PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is complex and involves a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

As a part of PROTACs, it exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Tetraethyl butane-1,4-diylbis(phosphonate) is tied to its role as a PROTAC linker . It facilitates the binding of the E3 ubiquitin ligase to the target protein, leading to the degradation of the target protein . This can result in changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

As a part of PROTACs, its effects can be expected to vary over time as the target proteins are degraded .

Metabolic Pathways

Given its role as a PROTAC linker, it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

As a part of PROTACs, it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

As a part of PROTACs, it may be directed to specific compartments or organelles based on the target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl butane-1,4-diylbis(phosphonate) typically involves the reaction of 1,4-dibromobutane with triethyl phosphite . The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by phosphonate groups. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of Tetraethyl butane-1,4-diylbis(phosphonate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified by distillation or recrystallization .

Properties

IUPAC Name

1,4-bis(diethoxyphosphoryl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O6P2/c1-5-15-19(13,16-6-2)11-9-10-12-20(14,17-7-3)18-8-4/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODFSBORIZJBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20992716
Record name Tetraethyl butane-1,4-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20992716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7203-67-0
Record name Tetraethyl butane-1,4-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20992716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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